molecular formula C6H12ClNO3 B1356427 Ethyl 2-amino-3-oxobutanoate hydrochloride CAS No. 20207-16-3

Ethyl 2-amino-3-oxobutanoate hydrochloride

Cat. No.: B1356427
CAS No.: 20207-16-3
M. Wt: 181.62 g/mol
InChI Key: BGJIQVZAHKXUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-oxobutanoate hydrochloride is an organic compound with the molecular formula C6H12ClNO3. It is a colorless or white crystalline solid that is soluble in water and alcohol solvents . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-oxobutanoate hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl 2-(hydroxyimino)-3-oxobutanoate with hydrogen chloride in the presence of palladium on activated carbon as a catalyst. The reaction is carried out in ethanol and water at room temperature for 48 hours, resulting in the formation of this compound as an off-white solid .

Another method involves the reaction of ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate with hydrogen chloride in ethyl acetate at room temperature for 3 hours. The mixture is then concentrated under vacuum to yield this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-oxobutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, palladium on activated carbon, and ethyl acetate. Reaction conditions typically involve room temperature and atmospheric pressure, with reaction times ranging from a few hours to several days.

Major Products Formed

The major products formed from these reactions include various oxo and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-3-oxobutanoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive intermediates. These intermediates can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-oxobutanoate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and bioactivity.

Properties

IUPAC Name

ethyl 2-amino-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h5H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIQVZAHKXUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534573
Record name Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20207-16-3
Record name Butanoic acid, 2-amino-3-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20207-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-3-oxobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-3-oxobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-amino-3-oxobutanoate hydrochloride was prepared as described in J. Med. Chem. 1996, 39, 957. LiHMDS (50 mL, 50 mmol, 1 M in THF) was slowly added to a solution of ethyl N-(diphenylmethylidene)glycinate in THF (62.5 mL) at −78° C. under N2. The yellow slurry was stirred for 45 min. and was then transferred via cannula to a solution of acetyl chloride (4.2 mL, 59 mmol) in THF (25 mL) at −78° C. Additional THF (125 mL) was added to the anion solution to facilitate transfer to the acetyl chloride solution. The reaction mixture was allowed to warm to RT and stirred for 4 h. The reaction was then quenched with 2 N HCl (57.5 mL). The THF was evaporated and the resultant aqueous solution was extracted with EtOAc (2×50 mL). The organic phases were discarded and the aqueous phase was concentrated in vacuo. The residue was treated with EtOH (75 mL) and filtered. The filtrate was concentrated in vacuo to give the title compound (9.6 g, >99%) as a light-yellow solid which was used in next step without purification.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 4
Ethyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 5
Ethyl 2-amino-3-oxobutanoate hydrochloride
Reactant of Route 6
Ethyl 2-amino-3-oxobutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.